3-(o-Tolyl)acrylaldehyde
Overview
Description
3-(o-Tolyl)acrylaldehyde, also known as 2-methylcinnamaldehyde, is an organic compound with the molecular formula C₁₀H₁₀O. It is a derivative of cinnamaldehyde, where the phenyl group is substituted with a methyl group at the ortho position. This compound is characterized by its aromatic aldehyde structure, which makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(o-Tolyl)acrylaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid. The reaction is typically carried out in the presence of palladium chloride (PdCl₂), triphenylphosphine (PPh₃), and 1,3-bis(diphenylphosphino)propane (dppp) as catalysts. The reaction mixture is stirred under an argon atmosphere at 80°C for 2-4 hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroformylation processes using similar catalytic systems. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3-(o-Tolyl)acrylic acid
Reduction: 3-(o-Tolyl)acryl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(o-Tolyl)acrylaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)acrylaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various transformations, contributing to the compound’s biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(o-Tolyl)acrylaldehyde can be compared with other similar compounds, such as:
Cinnamaldehyde: The parent compound, which lacks the methyl substitution at the ortho position.
3-(p-Tolyl)acrylaldehyde: A similar compound with the methyl group at the para position.
3-(m-Tolyl)acrylaldehyde: A similar compound with the methyl group at the meta position.
Uniqueness
The ortho-methyl substitution in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its para and meta counterparts, as well as from cinnamaldehyde.
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUAFFKABKNGKX-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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